molecular formula C11H14IN B3158167 Cyclopropyl-(3-iodo-benzyl)-methyl-amine CAS No. 856252-60-3

Cyclopropyl-(3-iodo-benzyl)-methyl-amine

Cat. No.: B3158167
CAS No.: 856252-60-3
M. Wt: 287.14 g/mol
InChI Key: XAQFPIGRQDSIAZ-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-iodo-benzyl)-methyl-amine is an organic compound that features a cyclopropyl group, a 3-iodo-benzyl moiety, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-iodo-benzyl)-methyl-amine typically involves multiple steps. One common approach starts with the preparation of 3-iodobenzyl alcohol, which can be synthesized from 3-iodobenzoic acid . The alcohol is then converted to 3-iodobenzyl bromide through a bromination reaction . The final step involves the reaction of 3-iodobenzyl bromide with cyclopropylmethylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-iodo-benzyl)-methyl-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the 3-iodo-benzyl moiety can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.

    Coupling Reactions: The benzyl iodide can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a benzyl azide derivative, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

Cyclopropyl-(3-iodo-benzyl)-methyl-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of cyclopropyl and iodo-benzyl groups on biological systems, providing insights into their pharmacological properties.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-iodo-benzyl)-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and selectivity, while the iodo-benzyl moiety can facilitate interactions with specific protein sites. The methylamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(4-iodo-benzyl)-methyl-amine
  • Cyclopropyl-(3-bromo-benzyl)-methyl-amine
  • Cyclopropyl-(3-chloro-benzyl)-methyl-amine

Uniqueness

Cyclopropyl-(3-iodo-benzyl)-methyl-amine is unique due to the presence of the iodine atom at the 3-position of the benzyl group, which can significantly influence its reactivity and biological activity. Compared to its bromo and chloro analogs, the iodo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQFPIGRQDSIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of cyclopropyl-(3-iodo-benzyl)-amine (Intermediate 88, 4.1 g, 15 mmol) in acetone (20 mL) was treated with potassium carbonate (2.07 g, 15 mmol) and methyl iodide (1.4 mL, 22.5 mmol) and the resulting reaction mixture was stirred at ambient temperature for 1 h. Diethyl ether was added, the solids were filtered off and filtrate was evaporated to a residue that was subjected to flash column chromatography over silica gel (230–400 mesh) using 10% ethyl acetate in hexane as the eluent to afford the title compound (3.3 g, 77%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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